molecular formula C20H15Cl2FN4O3 B300410 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B300410
M. Wt: 449.3 g/mol
InChI Key: XKXUOQXASSACEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CF33, is a small molecule inhibitor that targets the protein Hsp90. Hsp90 is a chaperone protein that plays a vital role in the folding, stabilization, and activation of many client proteins, including oncogenic proteins. CF33 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione targets the protein Hsp90, which is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of many client proteins. By inhibiting Hsp90, this compound disrupts the proper folding and stabilization of oncogenic client proteins, leading to their degradation and ultimately inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is a crucial step in the growth and spread of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, this compound has also been shown to have low solubility and poor pharmacokinetic properties, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of more potent and selective Hsp90 inhibitors. Another area of interest is the combination of this compound with other chemotherapeutic agents to enhance its effectiveness. Finally, there is a need for further research on the pharmacokinetic properties of this compound to optimize its potential for clinical use.

Synthesis Methods

The synthesis of 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a multistep process that starts with the reaction of 2-chloro-6-fluorobenzylamine with 2-chlorophenol to form the intermediate 7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-1H-purine-2,6-dione. This intermediate is then further reacted with acetic anhydride and triethylamine to form the final product, this compound.

Scientific Research Applications

7-(2-chloro-6-fluorobenzyl)-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in the context of cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer cells that are resistant to other chemotherapeutic agents.

properties

Molecular Formula

C20H15Cl2FN4O3

Molecular Weight

449.3 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-(2-chlorophenoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H15Cl2FN4O3/c1-25-17-16(18(28)26(2)20(25)29)27(10-11-12(21)7-5-8-14(11)23)19(24-17)30-15-9-4-3-6-13(15)22/h3-9H,10H2,1-2H3

InChI Key

XKXUOQXASSACEQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3Cl)CC4=C(C=CC=C4Cl)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3Cl)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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